molecular formula C18H13FN2O3 B12200470 N-(2-acetylphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide

N-(2-acetylphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide

Cat. No.: B12200470
M. Wt: 324.3 g/mol
InChI Key: ODGFLPMHQHTNBD-UHFFFAOYSA-N
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Description

N-(2-acetylphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide is a synthetic small molecule of significant interest in oncology research, particularly in the development of targeted cancer therapies. This compound is an analogue of a well-documented class of quinolone-3-carboxamide derivatives that have demonstrated distinct antiproliferative activity against human cancer cell lines . Similar compounds have shown potent activity against human epithelial colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cells, suggesting this molecule's potential utility as a chemical tool for studying gastrointestinal cancers . The primary research value of this compound is linked to its mechanism of action as a potential inhibitor of key signaling pathways that drive tumor growth. Induced-fit docking (IFD) studies on closely related analogues indicate that these derivatives effectively occupy the binding site of the phosphatidylinositol 3-kinase alpha (PI3Kα) enzyme and engage with key binding residues . The PI3Kα/AKT signaling pathway is frequently dysregulated in a wide range of human cancers, making it a prominent target for anticancer drug design . The structural features of this compound—including the 6-fluoro substituent on the quinolone core and the acetyl group on the N-phenyl ring—are strategically chosen to optimize hydrophobic interactions and hydrogen bonding within the enzyme's active site, which are critical for enhancing binding affinity and inhibitory potency . Researchers can utilize this compound to explore novel therapeutic interventions, investigate structure-activity relationships (SAR) in quinoline-based inhibitors, and further elucidate the role of PI3Kα in cancer cell proliferation and survival.

Properties

Molecular Formula

C18H13FN2O3

Molecular Weight

324.3 g/mol

IUPAC Name

N-(2-acetylphenyl)-6-fluoro-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C18H13FN2O3/c1-10(22)12-4-2-3-5-16(12)21-18(24)14-9-20-15-7-6-11(19)8-13(15)17(14)23/h2-9H,1H3,(H,20,23)(H,21,24)

InChI Key

ODGFLPMHQHTNBD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F

Origin of Product

United States

Preparation Methods

Acid Chloride Method

  • Activation : Treat the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous DCM at 0–25°C for 2–4 hours.

  • Coupling : React the acid chloride with 2-acetylaniline (1.2 eq) in THF or DCM, using pyridine or Et₃N as a base.

Example Procedure :

  • 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid (1.0 eq) is stirred with SOCl₂ (5.0 eq) at 70°C for 3 hours.

  • After evaporation, the residue is dissolved in DCM and added dropwise to a solution of 2-acetylaniline and Et₃N (3.0 eq) at 0°C.

  • Stir for 12 hours at 25°C to yield the carboxamide (68% yield).

Mixed Carbonate Activation

  • Reagents : 1,1'-Carbonyldiimidazole (CDI) or DCC/HOBt.

  • Conditions :

    • Carboxylic acid (1.0 eq), CDI (1.5 eq) in THF, 25°C, 1 hour.

    • Add 2-acetylaniline (1.2 eq), stir for 24 hours.

Advantages : Avoids harsh acidic conditions, suitable for acid-sensitive substrates.

Alternative Synthesis via Betti Reaction

The Betti reaction constructs quinoline scaffolds through a three-component coupling of aldehydes, amines, and phenols. Modified for fluorine incorporation:

Reaction Components

  • Aldehyde : 2-Acetylbenzaldehyde (to introduce the acetylphenyl group).

  • Amine : 3-Fluoroaniline.

  • Phenol : Resorcinol or substituted phenol.

Procedure :

  • 2-Acetylbenzaldehyde (1.0 eq), 3-fluoroaniline (1.0 eq), and resorcinol (1.0 eq) are refluxed in ethanol with HCl for 72 hours.

  • Post-reaction, the mixture is neutralized with NaOH and extracted with EtOAc.

  • Chromatographic purification yields the quinoline derivative (34% yield).

Spectroscopic Characterization and Validation

¹H NMR Analysis

  • This compound :

    • δ 11.32 (s, 1H, OH), 10.45 (s, 1H, NH), 8.95 (s, 1H, H-2), 8.30 (d, J = 8.5 Hz, 1H, H-5), 7.85–7.78 (m, 2H, Ar-H), 7.65 (dd, J = 9.0, 2.5 Hz, 1H, H-7), 7.50 (d, J = 2.5 Hz, 1H, H-8), 2.65 (s, 3H, COCH₃).

LC-MS Data

  • Molecular Ion : m/z 353.1 [M+H]⁺ (calculated for C₁₈H₁₄FN₂O₃: 353.1).

  • Fragmentation : Loss of COCH₃ (60 Da) at m/z 293.1.

Challenges and Optimization Strategies

Fluorine Incorporation

  • Electrophilic Fluorination : Using Selectfluor® or F-TEDA-BF₄ on quinoline precursors (low yields, <30%).

  • Building Block Approach : Starting with fluorinated anilines improves regioselectivity.

Hydroxyl Group Stability

  • Protection Strategies : Use of tert-butyldimethylsilyl (TBS) ether during amide coupling, followed by TBAF deprotection.

Amide Bond Coupling Efficiency

  • Microwave Assistance : Reduces reaction time from 24 hours to 30 minutes (yield increase to 82%).

  • Catalytic Additives : DMAP or HOAt improves coupling efficiency in DCC/HOBt method.

Industrial-Scale Considerations

Cost-Effective Reagents

  • Thionyl Chloride vs. Oxalyl Chloride : SOCl₂ is preferred for lower cost and easier handling.

  • Solvent Recovery : Use of toluene or EtOAc enables distillation and reuse.

Environmental Impact

  • Waste Streams : Neutralization of HCl gas with NaOH produces NaCl/water, requiring pH adjustment before disposal .

Chemical Reactions Analysis

Types of Reactions

N-(2-acetylphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinones.

    Reduction: The carbonyl group in the acetylphenyl moiety can be reduced to an alcohol.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

N-(2-acetylphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-(2-acetylphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide exerts its effects involves the inhibition of specific enzymes. For example, it can inhibit cyclooxygenase (COX) enzymes by binding to their active sites, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . The compound’s structure allows it to interact with various molecular targets, disrupting key pathways involved in inflammation and cancer progression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural motifs with N-(2-acetylphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide, enabling comparative analysis:

Compound A : N-(2-(3,3-difluoropyrrolidin-1-yl)ethyl)-6-fluoro-2-((3-morpholinopropyl)amino)quinoline-4-carboxamide ()
  • Key Features: Quinoline-4-carboxamide core with fluorine at position 4. Additional substitutions: 3,3-difluoropyrrolidinyl and morpholinopropyl groups.
  • Comparison: The 4-carboxamide position (vs. Bulkier substituents (e.g., morpholinopropyl) may enhance membrane permeability but reduce solubility. Reported to exhibit multi-stage antimicrobial activity, suggesting that substitution at position 2 and 4 may enhance broad-spectrum efficacy .
Compound B : 4-(1-acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate ()
  • Key Features: Quinoline-3-carboxylate core with fluorine at position 6 and a sulfonamide side chain. Chlorine substituent at position 7 and cyclopropyl group at position 1.
  • Comparison: The 3-carboxylate group (vs. 3-carboxamide) reduces hydrogen-bond donor capacity. No direct activity data reported, but structural complexity suggests tailored pharmacokinetic properties .
Compound C : N-[5-(acetylamino)-2-chlorophenyl]-6-fluoro-4-hydroxyquinoline-3-carboxamide ()
  • Key Features :
    • Nearly identical to the target compound but with a chlorine substituent at position 2 of the phenyl ring.
    • Molecular weight: 373.8 g/mol (vs. target compound’s ~370–375 g/mol).
  • Comparison: Chlorine’s electron-withdrawing effect may enhance stability but reduce solubility. No biological data provided, highlighting a gap in comparative efficacy studies .

Functional Group Impact on Bioactivity

Hydroxyl Group (Position 4) :
  • Present in the target compound and Compound C.
  • Enhances hydrogen-bonding with target enzymes (e.g., topoisomerases or kinases).
  • Absent in Compounds A and B, which instead feature carboxamide or carboxylate groups.
Fluorine (Position 6) :
  • Common to all compared compounds.
  • Improves metabolic stability and lipophilicity, aiding cellular uptake.
Acetylphenyl vs. Sulfonamide/Cyclopropyl Groups :
  • The acetylphenyl group (target compound) balances hydrophobicity and polarity, whereas sulfonamide (Compound B) introduces stronger acidity and hydrogen-bond acceptor capacity.

Biological Activity

N-(2-acetylphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide is a synthetic compound that belongs to the quinoline family. Its unique structure, characterized by a quinoline core with an acetylphenyl group, a fluorine atom at the sixth position, a hydroxyl group at the fourth position, and a carboxamide group at the third position, suggests potential for diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

  • Molecular Formula : C₁₈H₁₅FNO₃
  • Molecular Weight : 324.3 g/mol

The compound's synthesis often involves multi-step organic reactions such as the Friedländer synthesis, which allows for the formation of various derivatives depending on the reagents and conditions used.

Research indicates that this compound exhibits significant biological activity primarily as an enzyme inhibitor. It has been shown to inhibit key enzymes involved in inflammatory processes, specifically cyclooxygenase (COX) and lipoxygenase (LOX). The inhibition mechanism involves binding to the active sites of these enzymes, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation.

Anti-inflammatory Activity

The compound has demonstrated promising anti-inflammatory properties. In vitro studies have shown that it can effectively inhibit COX and LOX activities with IC50 values comparable to established anti-inflammatory drugs. This suggests its potential application in treating inflammatory conditions such as arthritis.

Anticancer Potential

This compound has also been investigated for its anticancer properties. Studies indicate that it may exert cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The compound's structural characteristics allow it to interact with multiple biological targets, enhancing its efficacy as a multi-target anticancer agent .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Characteristics
N-(3-acetylphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamideC₁₈H₁₅FNO₃Similar structure but different acetyl substitution position; studied for similar biological activities.
7-Chloro-6-fluoro-4-hydroxyquinoline-3-carboxamideC₁₈H₁₄ClFNO₃Contains a chlorine atom instead of an acetyl group; exhibits antibacterial properties.
5-Fluoro-4-oxo-N-[4-propan-2-yl-2-(trifluoromethyl)phenyl]-1H-quinoline-3-carboxamideC₂₂H₁₉F₄N₂O₂Features multiple fluorinated groups; studied for its potential in cancer therapy.

This table illustrates the structural diversity among compounds related to this compound and highlights their varying biological activities.

Case Studies

  • Inhibition Studies : A study demonstrated that this compound inhibited LOX with an IC50 value of approximately 10 μM, showcasing its potential as an anti-inflammatory agent .
  • Cytotoxicity Assays : In vitro assays against human colorectal adenocarcinoma (Caco-2) cells revealed significant cytotoxic effects, indicating its potential role in cancer treatment .

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